Benzyl-Polyethylene Glycol 45-Alcohol is synthesized from benzyl alcohol and polyethylene glycol, specifically with a molecular weight corresponding to 45 units of ethylene glycol. It belongs to the class of polyethylene glycols, which are widely used in pharmaceuticals, cosmetics, and industrial applications due to their non-toxic nature and excellent solubility characteristics.
The synthesis of Benzyl-Polyethylene Glycol 45-Alcohol typically involves the reaction of benzyl alcohol with polyethylene glycol under controlled conditions. The process can be executed through:
The reaction conditions generally require moderate temperatures (around 60-80 °C) and an inert atmosphere to prevent oxidation. The reaction time may vary from several hours to overnight, depending on the desired yield and purity.
Benzyl-Polyethylene Glycol 45-Alcohol comprises a benzyl group attached to a long-chain polyethylene glycol moiety. Its chemical structure can be represented as:
where corresponds to the number of ethylene glycol units, which in this case is 45.
Benzyl-Polyethylene Glycol 45-Alcohol can undergo various chemical reactions typical for alcohols and ethers:
The reactivity profile allows for its use in synthesizing more complex molecules, particularly in medicinal chemistry where functionalization is crucial for modifying drug properties.
In drug delivery applications, Benzyl-Polyethylene Glycol 45-Alcohol acts by enhancing the solubility and bioavailability of hydrophobic drugs. The mechanism involves:
Studies indicate that formulations containing polyethylene glycol derivatives significantly improve the pharmacokinetics of drugs by prolonging circulation time in the bloodstream and reducing toxicity.
Benzyl-Polyethylene Glycol 45-Alcohol finds numerous applications in scientific research and industry:
Benzyl-PEG₄₅-alcohol is synthesized primarily via solid-phase peptide synthesis (SPPS) techniques adapted for polyethylene glycol (PEG) architectures. The process initiates with a resin-bound starting material, where PEG₄₅ chains are assembled using iterative coupling of ethylene oxide subunits or pre-synthesized PEG segments. Key reagents include bis(mesitylene)ruthenium catalysts for ethylene oxide polymerization, ensuring narrow polydispersity (Đ < 1.05) [1]. Coupling efficiency exceeds 98% per cycle when mediated by N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), minimizing truncated sequences [1]. The benzyl alcohol moiety is introduced in the final step via benzyl bromide alkylation under anhydrous potassium carbonate, achieving >95% yield [7]. This method enables kilogram-scale production with HPLC purity ≥99% [1].
Table 1: Solid-Phase Synthesis Parameters for Benzyl-PEG₄₅-alcohol
Parameter | Condition | Efficiency/Yield |
---|---|---|
Coupling Reagent | DIC/HOBt | >98% per cycle |
Benzylation Agent | Benzyl bromide/K₂CO₃ | >95% |
Polydispersity Control | Ru-catalyzed polymerization | Đ < 1.05 |
Final Purification | Preparative HPLC | ≥99% purity |
The benzyl group serves as an acid-labile protecting moiety for the terminal alcohol, removable under catalytic hydrogenation or acidic conditions (e.g., 0.1M HCl in THF) without degrading the PEG chain [2] [8]. Chemoselectivity is achieved through in situ generation of benzyl iodide from benzyl chloride and KI in PEG-400 solvent, preventing dialkyl ether byproducts [6]. This method leverages PEG-400’s phase-transfer capabilities to enhance nucleophilic displacement kinetics, yielding >90% benzyl-protected intermediates [6] [7]. Crucially, benzyl stability spans pH 1–12 at room temperature but cleaves at pH <1 (100°C) or via Pd/C-catalyzed hydrogenolysis [8].
PEG₄₅’s 45 repeating units (MW ≈ 2000 Da) balance hydrophilicity, steric shielding, and biocompatibility. Studies confirm that PEG chains >40 units prevent benzyl alcohol-induced protein aggregation by shielding hydrophobic protein surfaces, a critical factor for therapeutic conjugates [3]. Shorter PEGs (e.g., PEG₇₀₀) fail to inhibit aggregation, while PEG₅₀₀₀ (≈110 units) offers diminishing returns due to increased viscosity [3]. The PEG₄₅ chain enhances aqueous solubility (log P ≤ −4.2) and reduces immunogenicity, making it ideal for in vivo applications [2] [6].
Table 2: Impact of PEG Chain Length on Biophysical Properties
PEG Size (Units) | Molecular Weight (Da) | Aggregation Prevention | Solubility (log P) |
---|---|---|---|
PEG₇₀₀ | ~700 | Ineffective | −2.1 |
PEG₄₅ | ~2000 | Effective | −4.2 |
PEG₅₀₀₀ | ~5000 | Effective (redundant) | −6.8 |
The terminal primary alcohol of Benzyl-PEG₄₅-alcohol enables diverse functionalizations:
Table 3: Functionalization Reactions and Yields
Reaction Type | Conditions | Product | Yield |
---|---|---|---|
Phosphonylation | KI/K₂CO₃, PEG-400, RT, 6h | Dialkyl benzyl phosphonate | >93% |
Esterification | FeCl₃, RCOOH, 60°C, 12h | PEGylated ester | 85–90% |
Azidation | MsCl/Et₃N → NaN₃, DMF | Azido-PEG₄₅-alcohol | 88% |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4